1-Bromo-2,3,4-trifluoro-5-iodobenzene

Description

Significance of Multi-Halogenated Benzene (B151609) Derivatives in Contemporary Chemical Research

Multi-halogenated benzene derivatives are crucial building blocks in organic synthesis. The presence of various halogen atoms on a benzene ring imparts distinct electronic properties and provides multiple reactive sites. This is due to the differing bond strengths of carbon-halogen bonds (C-I < C-Br < C-Cl < C-F), which allows for selective, stepwise chemical modifications. This differential reactivity is a cornerstone of modern cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govuzh.chresearchgate.net

Overview of 1-Bromo-2,3,4-trifluoro-5-iodobenzene within the Context of Organohalogen Chemistry

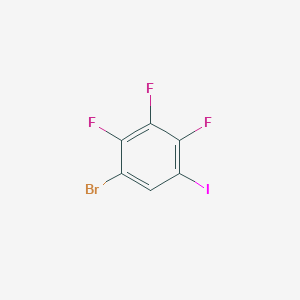

This compound, with the CAS Number 530145-57-4, is a prime example of a polyhalogenated aromatic compound with significant synthetic potential. Its structure is characterized by a benzene ring substituted with five halogen atoms: one iodine, one bromine, and three fluorine atoms. This arrangement makes it an asymmetrically substituted arene, offering a high degree of functionalization capability.

The key feature of this molecule is the presence of both an iodo and a bromo group. The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bond. This reactivity difference allows for selective functionalization. For example, a palladium-catalyzed cross-coupling reaction can be performed selectively at the iodine position, leaving the bromine atom untouched for a subsequent, different coupling reaction under harsher conditions. The three fluorine atoms are largely unreactive in such coupling reactions and serve to modulate the electronic nature of the aromatic ring, making it more electron-deficient.

Below are the key physical and chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 530145-57-4 |

| Molecular Formula | C₆HBrF₃I |

| Molecular Weight | 336.88 g/mol |

| Physical Form | Liquid |

| InChI Key | QCDSXBAZXMUXSM-UHFFFAOYSA-N |

| Purity | 97% |

| Data sourced from Sigma-Aldrich. |

Research Trajectory and Unexplored Potential of this compound

While specific, published research focusing exclusively on this compound is not extensively documented in mainstream literature, its research trajectory can be inferred from its structural features and the well-established chemistry of related polyhalogenated compounds. Its primary role is that of a versatile synthetic intermediate.

The established research trajectory for such compounds involves their use in sequential, site-selective cross-coupling reactions. The most reactive site, the C-I bond, would typically be addressed first, followed by reaction at the C-Br bond. This allows for the controlled, stepwise construction of highly complex and precisely substituted aromatic molecules that would be difficult to synthesize through other means.

The unexplored potential of this compound is considerable. Its utility as a building block for novel pharmaceuticals, agrochemicals, and high-performance materials is an area ripe for investigation. The trifluorinated core can impart desirable properties such as increased lipophilicity and metabolic stability in drug molecules. In materials science, this compound could be a precursor for novel liquid crystals, flame retardants, or organic semiconductors, where the heavy atoms (Br and I) and the electron-withdrawing fluorine atoms can be used to fine-tune the material's physical and electronic properties. Further research could focus on developing novel catalytic systems that can exploit the unique reactivity of this molecule and its application in the synthesis of complex polycyclic aromatic hydrocarbons. wikipedia.orgnumberanalytics.comnumberanalytics.comlibretexts.org

Properties

IUPAC Name |

1-bromo-2,3,4-trifluoro-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF3I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDSXBAZXMUXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Bromo 2,3,4 Trifluoro 5 Iodobenzene

Electrophilic Aromatic Substitution (EAS) in Polyhalogenated Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org However, the reaction is significantly influenced by the nature of the substituents already present on the aromatic ring. wikipedia.org In polyhalogenated systems like 1-bromo-2,3,4-trifluoro-5-iodobenzene, the multiple halogen atoms dramatically decrease the ring's reactivity towards electrophiles. libretexts.orglibretexts.org

Electronic and Steric Effects of Multiple Halogen Substituents on EAS

Halogen substituents exert a dual electronic effect on aromatic rings: a deactivating inductive effect and a weakly activating resonance effect. youtube.comlumenlearning.com

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene (B151609) ring through the sigma bond network. youtube.comlumenlearning.com This effect reduces the nucleophilicity of the ring, making it less reactive towards electrophiles. libretexts.org In this compound, the cumulative inductive effect of five halogen atoms strongly deactivates the ring, rendering EAS reactions significantly slower than for benzene. libretexts.orglibretexts.org The order of electronegativity (and thus inductive withdrawal) is F > Cl > Br > I. libretexts.org

Steric Effects: The presence of multiple, bulky substituents on the aromatic ring can sterically hinder the approach of an electrophile to certain positions. latech.edu In the subject molecule, the single available hydrogen atom is flanked by bromo and iodo groups, which could create significant steric hindrance for an incoming electrophile.

| Effect | Description | Impact on Reactivity | Directing Influence |

|---|---|---|---|

| Inductive Effect (-I) | Electron withdrawal from the ring due to the halogen's electronegativity. youtube.com | Deactivating (reduces ring nucleophilicity). libretexts.org | N/A |

| Resonance Effect (+R) | Donation of lone-pair electrons into the ring's π-system. lumenlearning.com | Weakly Activating (stabilizes carbocation intermediate). latech.edu | Ortho, Para-directing. youtube.comlatech.edu |

| Overall Electronic Effect | The deactivating inductive effect outweighs the activating resonance effect. latech.edu | Net Deactivation. libretexts.org | Ortho, Para-directing. libretexts.orglumenlearning.com |

| Steric Effect | Physical bulk of substituents hinders the approach of the electrophile. latech.edu | Can decrease reaction rates and influence positional selectivity. latech.edu | Favors substitution at less hindered positions. latech.edu |

Positional Selectivity and Isomer Distribution in Halogenated Benzenes

Despite being deactivating, halogen substituents are ortho, para-directors. libretexts.orglatech.edu This is because the resonance stabilization provided by the halogen's lone pairs is most effective for the carbocation intermediates formed from ortho and para attack. youtube.comlumenlearning.com For this compound, there is only one hydrogen atom available for substitution. The directing effects of the existing halogens would converge on this position. However, the overwhelming deactivation from five halogens makes such a reaction highly unlikely under standard EAS conditions. If a reaction were forced, it would exclusively yield 1-Bromo-2,3,4-trifluoro-5-iodo-6-substituted-benzene, as there are no other positions for the electrophile to attack.

Mechanistic Pathways of Halogenation (e.g., Benzenonium Ion Intermediate)

The generally accepted mechanism for EAS involves a two-step process. libretexts.orgmsu.edu

Formation of the Benzenonium Ion: The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as a benzenonium ion (or arenium ion). libretexts.orgbyjus.com This step is typically the slow, rate-determining step because it involves the temporary loss of aromaticity. libretexts.orgmsu.edu

Deprotonation: A weak base removes a proton from the sp3-hybridized carbon of the benzenonium ion. libretexts.orgmasterorganicchemistry.com This restores the aromaticity of the ring and yields the final substituted product. msu.edubyjus.com

For the halogenation of a polyhalogenated benzene, a strong Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is typically required to generate a sufficiently powerful electrophile (e.g., Br⁺ or Cl⁺) to attack the deactivated ring. masterorganicchemistry.comwikipedia.org The carbocation intermediate is stabilized by resonance, but the strong electron-withdrawing effects of the existing halogens would destabilize this positive charge, contributing to the high activation energy of the reaction. libretexts.orgmsu.edu

Nucleophilic Aromatic Substitution (NAS) in Trifluorobenzene Derivatives

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of this compound makes it a prime candidate for nucleophilic aromatic substitution (NAS). masterorganicchemistry.comnih.gov This reaction is facilitated by the presence of strong electron-withdrawing groups, which activate the ring for attack by a nucleophile. latech.edulibretexts.orglumenlearning.com

The mechanism for NAS in such activated systems is typically a two-step addition-elimination process (SNAr). libretexts.orglibretexts.org

Nucleophilic Attack: A nucleophile attacks the electron-poor carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com This is the rate-determining step. blogspot.comstackexchange.com

Loss of Leaving Group: The leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

Role of Fluorine as an Activated Leaving Group in NAS

While typically considered a poor leaving group in SN1 and SN2 reactions due to the strength of the C-F bond, fluorine's role in NAS is different. masterorganicchemistry.comblogspot.com In SNAr reactions, fluorine can be an excellent leaving group, often showing greater reactivity than chlorine, bromine, or iodine. masterorganicchemistry.comblogspot.com This "element effect" is attributed to the mechanism's rate-determining step. stackexchange.comnih.gov

The slow step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. masterorganicchemistry.comstackexchange.com Fluorine's intense electronegativity makes the carbon atom it is attached to highly electrophilic (electron-poor), which accelerates the rate of attack by the nucleophile. masterorganicchemistry.comstackexchange.comyoutube.com This powerful activating effect overcomes the high energy required to break the strong C-F bond in the subsequent fast step. blogspot.com Studies have shown that for some reactions, a fluorine leaving group can result in a reaction rate that is over 3000 times faster than that for an iodine leaving group. masterorganicchemistry.comblogspot.com

| Leaving Group | Typical SN2 Reactivity Order | Typical SNAr Reactivity Order | Reason for SNAr Trend |

|---|---|---|---|

| F | Very Poor | Excellent masterorganicchemistry.comblogspot.com | Strong inductive effect activates the ring for the rate-determining nucleophilic attack. stackexchange.comyoutube.com |

| Cl | Good | Good nih.gov | Moderate inductive effect and leaving group ability. |

| Br | Very Good | Good nih.gov | Weaker inductive effect but better leaving group ability than Cl. |

| I | Excellent | Fair masterorganicchemistry.comblogspot.com | Weakest inductive effect among halogens, leading to a slower initial attack. masterorganicchemistry.com |

Activation by Electron-Withdrawing Halogen Substituents

Nucleophilic aromatic substitution is favored by electron-withdrawing groups that can stabilize the intermediate carbanion (Meisenheimer complex). latech.edu In this compound, all five halogen substituents act as powerful electron-withdrawing groups via the inductive effect. nih.gov This collective effect makes the entire aromatic ring highly electron-deficient and thus strongly activated towards nucleophilic attack. nih.gov

The fluorine atoms, in particular, contribute significantly to this activation due to their superior electronegativity. chemistrysteps.com Research on polyfluorobenzenes has shown that they are readily attacked by strong nucleophiles, with fluorine atoms being preferentially displaced over other halogens like bromine or iodine. nih.gov Therefore, in a reaction with a nucleophile, it is most likely that one of the fluorine atoms on this compound would be substituted. The precise position of substitution (C-2, C-3, or C-4) would depend on the specific nucleophile and reaction conditions, governed by both electronic stabilization of the Meisenheimer intermediate and steric factors.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the key challenge and opportunity lie in achieving site-selectivity. The outcome of these reactions is predominantly governed by the relative rates of oxidative addition of the different carbon-halogen bonds to the metal center.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most widely used methods for constructing biaryl structures. The reaction is catalyzed by a palladium(0) complex and proceeds under mild conditions with high functional group tolerance.

The rate-determining step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center. The reactivity of carbon-halogen bonds in this step follows the general trend I > Br > Cl, which is inversely related to the bond dissociation energies (BDEs) of the respective C–X bonds. nih.govnih.gov The C–I bond is weaker and more polarizable than the C–Br bond, making it significantly more susceptible to cleavage and oxidative addition by the electron-rich Pd(0) catalyst. nih.govcsbsju.edu

Consequently, when this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction occurs selectively at the C-I bond. The Pd(0) catalyst preferentially inserts into the C-I bond, leaving the C-Br bond intact for potential subsequent transformations. While some studies have noted inefficient coupling of aryl iodides at very low temperatures (~50 °C) with certain catalyst systems, the general reactivity trend remains a reliable predictor of selectivity under standard conditions. acs.orgresearchgate.net

| Parameter | Condition | Purpose |

|---|---|---|

| Substrate | This compound | Aryl halide source |

| Coupling Partner | Arylboronic acid or ester | Source of new aryl group |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), etc. | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Dioxane, Toluene, DMF (often with H₂O) | Reaction medium |

The regioselectivity in the cross-coupling of this compound is almost exclusively controlled by the differential reactivity of the two halogen atoms. The reaction will selectively yield the 5-substituted aryl product. The strong electron-withdrawing nature of the three fluorine atoms enhances the electrophilicity of the aromatic ring, which can facilitate the oxidative addition step. Electronic effects from substituents on the coupling partner (the arylboronic acid) typically have a minor impact on the regiochemical outcome in this substrate. nih.govresearchgate.net

The Suzuki-Miyaura coupling is known for its excellent tolerance of a wide variety of functional groups on both coupling partners. This allows for the synthesis of complex molecules without the need for protecting groups. For the target substrate, this means that arylboronic acids containing esters, ketones, ethers, and nitro groups can be coupled selectively at the C-5 position.

The Ullmann reaction is a classic method for forming C-C bonds, specifically for synthesizing symmetric or asymmetric biaryl compounds, using copper as a catalyst. organic-chemistry.org The reaction typically requires higher temperatures than palladium-catalyzed couplings. mdpi.com The mechanism involves the oxidative addition of an aryl halide to a copper(I) species. organic-chemistry.org

Similar to palladium-catalyzed reactions, the reactivity of aryl halides in Ullmann coupling follows the order I > Br > Cl. acs.org Therefore, when this compound is subjected to Ullmann conditions, selective homocoupling at the C-I position would be expected if the substrate is reacted with copper powder alone. In a cross-coupling scenario with another aryl halide, the reaction would preferentially occur at the C-I bond of the title compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad scope and high efficiency.

The selectivity of the Buchwald-Hartwig amination on polyhalogenated substrates is also dictated by the rate of oxidative addition. Studies have demonstrated that the reaction exhibits high selectivity for the C–I bond over C–Br and C–Cl bonds. nih.govacs.org For 1-bromo-4-iodobenzene, amination occurs exclusively at the iodine-bearing carbon. researchgate.net Applying this principle to this compound, the reaction with a primary or secondary amine would selectively yield the corresponding 5-amino derivative, leaving the bromine atom untouched. This allows for the synthesis of complex aniline (B41778) derivatives that can be further functionalized at the C-1 position.

| Amine Coupling Partner | Expected Product | Selectivity |

|---|---|---|

| Aniline | N-(5-Bromo-2,3,4-trifluorophenyl)aniline | High selectivity for C-I position |

| Morpholine | 4-(5-Bromo-2,3,4-trifluorophenyl)morpholine | High selectivity for C-I position |

| Benzylamine | N-Benzyl-5-bromo-2,3,4-trifluoroaniline | High selectivity for C-I position |

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

Deprotonative Metalation and Organometallic Functionalization

The generation of organometallic reagents from aryl halides is a fundamental strategy for creating carbon-carbon and carbon-heteroatom bonds by reaction with electrophiles. Two primary pathways exist for this transformation: deprotonation (metalation) of an aryl C-H bond and halogen-metal exchange.

For this compound, which has a single C-H bond at the C-6 position, direct deprotonation with a strong base like an alkyllithium is a possibility. This process, known as directed ortho-metalation, is often guided by a directing metalation group (DMG) that coordinates the lithium reagent and directs deprotonation to a nearby site. wikipedia.orgbaranlab.org While halogens can act as weak DMGs, a much faster and more dominant reaction pathway in polyhalogenated systems is halogen-metal exchange. ias.ac.in

The rate of lithium-halogen exchange is highly dependent on the halogen, following the order I > Br >> Cl. wikipedia.org This exchange is typically very rapid, even at low temperatures such as -78 °C. When this compound is treated with one equivalent of an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium), a selective lithium-iodine exchange occurs to generate the highly reactive organolithium intermediate, 1-bromo-2,3,4-trifluoro-5-lithiobenzene. The C-Br bond and the C-H bond remain unaffected under these conditions.

This in situ generated organolithium species is a powerful nucleophile and can be trapped with a wide range of electrophiles to introduce diverse functional groups at the C-5 position. This provides a complementary method to cross-coupling reactions for the selective functionalization of the molecule.

Regioselective Deprotonation in the Presence of Multiple Halogens

The regioselectivity of deprotonation in polyhalogenated benzenes is dictated by the acidifying effects of the halogen substituents. In this compound, the single available proton is positioned between the bromine and iodine atoms. The acidity of this proton is significantly enhanced by the cumulative inductive effects of the five halogen atoms.

Deprotonation, typically achieved using strong lithium amide bases like lithium tetramethylpiperidide (LiTMP) or lithium diisopropylamide (LDA), is expected to occur at the C-6 position, the only available site. The resulting aryllithium species is stabilized by the adjacent halogens. Studies on analogous polyhalogenated systems demonstrate that fluorine atoms exert a strong ortho-acidifying effect, while bromine also contributes to increasing the acidity of nearby protons. The combined influence of the ortho-bromine and the three fluorine atoms makes the C-6 proton the most acidic site for metalation.

Table 1: Factors Influencing Deprotonation at C-6

| Substituent | Position Relative to C-H | Effect on Acidity |

|---|---|---|

| Bromine | Ortho (C-1) | Inductive electron withdrawal |

| Iodine | Ortho (C-5) | Inductive electron withdrawal |

| Fluorine | Meta (C-2) | Strong inductive withdrawal |

| Fluorine | Para (C-3) | Inductive and resonance withdrawal |

This interactive table summarizes the electronic contributions of each halogen substituent to the acidity of the C-6 proton.

Long-Range Acidifying Effects of Bromine and Fluorine

While ortho-substituents have the most dominant effect on proton acidity, more distant halogens also play a crucial role. Fluorine's strong electronegativity allows it to exert a significant acidifying effect through the sigma frame, even from meta and para positions.

Research has shown that bromine, in contrast to fluorine or methoxy (B1213986) groups, exhibits a notable long-range acidifying effect that can direct deprotonation to a remote position. researchgate.netnih.gov This is attributed to bromine's polarizability, which can stabilize the resulting carbanion through a σ/π coupling mechanism. researchgate.net In the case of this compound, while the C-6 proton is already activated by adjacent halogens, the long-range effects of the fluorine atoms at C-3 and C-4 further enhance its acidity, contributing to a highly reactive site for metalation.

Oxidative and Reductive Transformations of Polyhalogenated Aromatics

The multiple carbon-halogen bonds in this compound offer various pathways for oxidative and reductive transformations. The reactivity of these bonds is generally in the order C-I > C-Br > C-Cl > C-F.

Selective Dehalogenation Strategies

Selective dehalogenation is a key strategy for the functionalization of polyhalogenated aromatics. The significant difference in bond strength between C-I, C-Br, and C-F bonds allows for high selectivity.

Reductive Deiodination: The C-I bond is the weakest and most readily cleaved. It can be selectively removed through methods like catalytic hydrogenation (e.g., using Pd/C and a hydrogen source), or by forming a Grignard or organolithium reagent via halogen-metal exchange, followed by quenching with a proton source. This selectivity allows for the transformation of this compound into 1-bromo-2,3,4-trifluorobenzene.

Reductive Debromination: The C-Br bond can be cleaved under more forcing reductive conditions. Differentiating between the C-Br and C-I bonds is straightforward, but selective debromination in the presence of iodine usually requires the prior removal or transformation of the iodo group.

Hydrodefluorination: The C-F bond is exceptionally strong and generally requires harsh conditions, such as the use of highly reactive transition metal complexes, to be cleaved. ethernet.edu.et

Table 2: Bond Dissociation Energies for Halogenated Benzenes

| Bond | Dissociation Energy (kJ/mol) |

|---|---|

| C-F | ~536 |

| C-Cl | ~406 |

| C-Br | ~347 |

This table provides typical bond energies, illustrating the basis for selective dehalogenation strategies.

Transformations of Other Functional Groups on the Halogenated Scaffold

While this compound lacks other functional groups, its halogen atoms act as versatile handles for introducing them. Cross-coupling reactions are a primary method for this type of transformation.

Suzuki, Stille, and Sonogashira Couplings: The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, vinyl, alkynyl, or other organic fragments at the C-5 position, leaving the C-Br and C-F bonds intact for potential subsequent reactions. The C-Br bond can participate in these couplings under slightly different catalytic conditions, offering a pathway for sequential functionalization.

Comparative Reactivity Analyses with Analogous Bromofluoroiodobenzene Isomers

The reactivity of bromofluoroiodobenzene isomers is highly dependent on the relative positions of the halogen substituents. Comparing this compound to other isomers reveals key structure-reactivity relationships.

For instance, in an isomer like 1-bromo-2,3,5-trifluoro-4-iodobenzene, the sole proton is flanked by two fluorine atoms. The acidity of this proton would be exceptionally high due to the ortho-directing effects of fluorine. However, the steric hindrance from four ortho-substituents could impact its accessibility for deprotonation by bulky bases.

In cross-coupling reactions, the electronic environment around the C-I and C-Br bonds, as influenced by the fluorine atoms, can modulate their reactivity. Studies on related fluoroalkyl halides have shown that iodides are generally more reactive than their bromide counterparts in palladium-catalyzed reactions. acs.org The placement of electron-withdrawing fluorine atoms can influence the rate of oxidative addition to the palladium catalyst, a key step in the catalytic cycle. A theoretical study highlighted that aromatic fluorine substitution can dramatically strengthen halogen-bonding interactions, which can also influence reaction geometries and pathways. researchgate.net

Table 3: Predicted Reactivity Comparison of Isomers

| Compound | Most Acidic Proton Position | Primary Site for Cross-Coupling | Key Differentiating Factors |

|---|---|---|---|

| This compound | C-6 (between Br and I) | C-5 (Iodine) | Less sterically hindered proton; sequential coupling possible. |

| 1-Bromo-2,4,5-trifluoro-3-iodobenzene | C-6 (between Br and F) | C-3 (Iodine) | Proton is ortho to both Br and F, influencing acidity. |

This interactive table outlines the predicted differences in reactivity for hypothetical isomers based on established chemical principles.

Academic Applications of 1 Bromo 2,3,4 Trifluoro 5 Iodobenzene As a Versatile Building Block

Precursor in Complex Organic Molecule Synthesis

Polyhalogenated aromatic compounds are fundamental starting materials for constructing intricate molecular architectures. The value of 1-bromo-2,3,4-trifluoro-5-iodobenzene lies in its capacity for selective functionalization, which is governed by the hierarchical reactivity of its carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, the bond strength generally increases in the order C-I < C-Br < C-Cl < C-F. This predictable reactivity allows chemists to perform iterative reactions, selectively addressing one halogen at a time to build up molecular complexity in a controlled manner.

The synthesis of biaryl and terphenyl structures, which are common motifs in pharmaceuticals and functional materials, is efficiently achieved using this compound through iterative cross-coupling strategies, most notably the Suzuki-Miyaura reaction. researchgate.net The process leverages the significant difference in reactivity between the C-I and C-Br bonds.

The first coupling reaction occurs selectively at the more labile C-I bond under relatively mild palladium-catalyzed conditions. nih.gov This allows for the introduction of a first aryl group. Subsequently, by modifying the reaction conditions—often by employing a different palladium catalyst/ligand system, increasing the temperature, or changing the base—a second cross-coupling can be induced at the more robust C-Br bond. nih.govnih.gov This stepwise approach provides excellent control over the final structure, enabling the synthesis of unsymmetrical biaryls and terphenyls that would be difficult to access otherwise. researchgate.netwalisongo.ac.idnih.gov

Table 1: Generalized Conditions for Iterative Suzuki-Miyaura Cross-Coupling

| Step | Reaction Site | Typical Catalyst/Ligand | Typical Base | Relative Conditions | Product Type |

| 1 | Carbon-Iodine (C-I) | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Mild (e.g., < 80°C) | Mono-arylated Intermediate |

| 2 | Carbon-Bromine (C-Br) | PdCl₂(dppf), Buchwald Ligands | K₃PO₄, t-BuONa | Forcing (e.g., > 80°C) | Di-arylated Biaryl/Terphenyl |

This table presents generalized conditions; specific optimizations are typically required for each substrate.

The biaryl and terphenyl frameworks constructed from this compound serve as fundamental units for larger π-conjugated systems. These extended aromatic molecules are crucial for the development of advanced materials used in organic electronics. walisongo.ac.id For instance, terphenyl derivatives are known intermediates in the synthesis of indenofluorene compounds, which are utilized in organic light-emitting devices (OLEDs). walisongo.ac.id

The three fluorine atoms on the aromatic core of this compound play a critical role in this context. The strong electron-withdrawing nature of fluorine can significantly modulate the electronic properties, such as the HOMO/LUMO energy levels, of the resulting conjugated materials. This tuning is essential for optimizing charge transport, emission color, and device efficiency in organic electronic applications. mdpi.com

Intermediate in Medicinal Chemistry Research

Halogenated aromatic compounds are ubiquitous intermediates in the synthesis of pharmaceuticals and agrochemicals. atomfair.com The this compound scaffold is particularly relevant due to the advantageous properties imparted by fluorine in drug molecules. The incorporation of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability. nih.govresearchgate.netnih.gov

The ability to selectively and sequentially functionalize this compound at two distinct positions makes it an ideal starting point for creating diverse molecular scaffolds. researchgate.net Through iterative cross-coupling and other transformations, a wide array of substituents can be introduced, leading to the generation of large libraries of complex molecules. These libraries can then be screened for biological activity, facilitating the discovery of novel drug candidates and bioactive scaffolds. researchgate.net

Many important pharmaceutical agents are based on heterocyclic ring systems. This compound is a strategic precursor for the synthesis of several such systems due to the ortho-relationship of its reactive halogen sites after an initial functionalization step.

Indazoles: The synthesis of indazoles can be achieved from ortho-haloaryl precursors. nih.govcaribjscitech.com For example, substitution at the iodine position with a hydrazine-containing moiety could be followed by an intramolecular cyclization involving the adjacent bromine atom to form the fused pyrazole (B372694) ring of the indazole system. nih.govresearchgate.net

Carbazoles: The construction of carbazoles often proceeds through the intramolecular cyclization of a 2-aminobiphenyl (B1664054) derivative. organic-chemistry.org This precursor can be readily assembled from this compound by first performing a selective Suzuki coupling at the C-I position, followed by an amination reaction (e.g., Buchwald-Hartwig amination) at the C-Br position. A final intramolecular C-C or C-N bond formation yields the carbazole (B46965) tricycle. researchgate.netnih.govconicet.gov.ar

Indoles: Classic and modern indole (B1671886) syntheses frequently utilize ortho-haloaniline derivatives. nsf.govnih.gov The title compound can be converted into such an intermediate by, for example, amination at the iodine position. The resulting aniline (B41778) can then undergo palladium-catalyzed coupling with alkynes or ketones to construct the fused pyrrole (B145914) ring of the indole scaffold. nih.govacs.org

Table 2: Potential Synthetic Routes to Heterocycles

| Target Heterocycle | Key Intermediate from Title Compound | General Synthetic Strategy |

| Indazole | 2-Bromo-6-iodophenylhydrazine derivative | Intramolecular N-arylation |

| Carbazole | N-(2-Bromophenyl)aniline derivative | Intramolecular C-C or C-N bond formation |

| Indole | 2-Bromo-6-iodoaniline derivative | Palladium-catalyzed cyclization with alkynes/ketones |

Role in Materials Science and Polymer Chemistry

Beyond its use in discrete small molecules for electronics, this compound holds potential as a monomer for the synthesis of high-performance polymers. atomfair.com Its difunctional nature, arising from the two reactive C-I and C-Br bonds, allows it to be incorporated into step-growth polymerization schemes.

For example, repeated Suzuki coupling reactions in a polycondensation process could yield fully aromatic polymers (polyarylenes). The resulting fluorinated polymers would be expected to exhibit desirable properties such as high thermal stability, excellent chemical resistance, low dielectric constants, and specific optical properties, making them suitable for applications in aerospace, electronics, and specialty coatings. mdpi.com The rigid, fluorinated backbone derived from this monomer would contribute to creating materials with unique and valuable performance characteristics.

Incorporation into Functional Materials with Tailored Electronic Properties

This compound is a halogenated aromatic compound that holds potential as a versatile building block in the synthesis of functional materials, particularly those with tailored electronic properties. The strategic placement of three fluorine atoms, a bromine atom, and an iodine atom on the benzene (B151609) ring allows for regioselective functionalization through various cross-coupling reactions. This differential reactivity, stemming from the distinct carbon-halogen bond strengths (C-I < C-Br < C-F), enables chemists to sequentially introduce different organic moieties onto the aromatic core.

The highly fluorinated benzene ring can significantly influence the electronic characteristics of resulting materials. The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of conjugated systems, which is a critical aspect in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPV_s_). While direct research specifically detailing the incorporation of this compound into such materials is not extensively documented in publicly available literature, its structural motifs are analogous to other polyfluorinated aromatic compounds utilized in the field of organic electronics.

The synthesis of liquid crystals is another area where this compound could theoretically be applied. The introduction of fluorine atoms is a well-established strategy to modulate the dielectric anisotropy and other mesomorphic properties of liquid crystalline materials. The rigid, fluorinated core of this compound could be elaborated through selective cross-coupling reactions to produce rod-shaped molecules, which are fundamental to the formation of liquid crystal phases.

| Potential Application Area | Key Structural Feature | Anticipated Electronic Effect |

| Organic Semiconductors | Polyfluorinated benzene ring | Lowering of HOMO/LUMO energy levels |

| Liquid Crystals | Rigid, fluorinated core | Modification of dielectric anisotropy |

Synthesis of Molecular Glass-Forming Materials

Molecular glasses are amorphous solids with a disordered molecular arrangement, exhibiting a glass transition rather than a distinct melting point. These materials are of interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their isotropic properties and ability to form smooth thin films. The design of molecules that readily form stable glasses often involves the creation of bulky, non-planar structures that resist crystallization.

While there is no specific research detailing the use of this compound in the synthesis of molecular glass-forming materials, its potential as a precursor can be inferred from studies on similar halogenated compounds. For instance, related molecules like 1-bromo-3-chloro-5-iodobenzene (B84608) have been utilized as scaffolds to build up larger, sterically hindered molecules through sequential cross-coupling reactions. The resulting bulky substituents attached to the central benzene ring can frustrate the molecular packing necessary for crystallization, thus promoting the formation of a glassy state upon cooling from the melt.

The trifluoro-substituted core of this compound could be functionalized at the iodo and bromo positions with large, rigid groups such as naphthyl or anthracenyl moieties. This synthetic strategy would lead to molecules with a high rotational barrier and a non-planar geometry, characteristics that are known to enhance the glass-forming ability and increase the glass transition temperature (Tg).

| Molecular Design Strategy | Target Property | Role of this compound |

| Attachment of bulky substituents | Frustration of crystallization | Provides a core for sequential functionalization |

| Introduction of non-planar geometry | Enhancement of glass-forming ability | Precursor to sterically hindered molecules |

Applications in Fine Chemical Synthesis and Catalysis

The primary application of this compound in academic research lies in its role as a versatile intermediate in fine chemical synthesis. The differential reactivity of the carbon-iodine and carbon-bromine bonds is the key feature that allows for its use in sequential, site-selective cross-coupling reactions. This enables the controlled and predictable synthesis of complex, polysubstituted aromatic compounds.

The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Heck reactions) compared to the C-Br bond. This allows for the selective reaction at the iodine-substituted position while leaving the bromine intact for a subsequent, different cross-coupling reaction. This orthogonal reactivity is highly valuable for the efficient construction of molecules with diverse functionalities.

For example, a Sonogashira coupling could be performed at the iodo position to introduce an alkyne group, followed by a Suzuki coupling at the bromo position to add an aryl group. This stepwise approach provides a powerful tool for the synthesis of complex molecular architectures that are often pursued as intermediates for pharmaceuticals and agrochemicals. While specific industrial processes or catalytic cycles directly involving this compound are not widely published, its utility as a building block is evident from its commercial availability and the well-established principles of cross-coupling chemistry.

| Cross-Coupling Reaction | Order of Reactivity | Synthetic Advantage |

| Palladium-catalyzed | C-I > C-Br | Site-selective, sequential functionalization |

| Suzuki Coupling | C-I > C-Br | Controlled introduction of aryl/vinyl groups |

| Sonogashira Coupling | C-I > C-Br | Controlled introduction of alkyne groups |

| Heck Coupling | C-I > C-Br | Controlled introduction of alkene groups |

Spectroscopic and Structural Elucidation Methodologies for 1 Bromo 2,3,4 Trifluoro 5 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 1-Bromo-2,3,4-trifluoro-5-iodobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's atomic connectivity and environment.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single signal for the lone aromatic proton. The chemical shift of this proton would be influenced by the surrounding halogen substituents. Due to the strong electron-withdrawing nature of the fluorine, bromine, and iodine atoms, this proton would be significantly deshielded, causing its signal to appear at a downfield position, likely in the range of 7.5-8.0 ppm.

The multiplicity of this signal would be complex due to coupling with the adjacent fluorine atoms. It would theoretically appear as a doublet of doublets of doublets (ddd) due to coupling to the fluorine atoms at positions 2, 3, and 4. The magnitude of the coupling constants (J-values) would provide valuable structural information, with the three-bond coupling (³J H-F) being the largest, followed by the four-bond (⁴J H-F) and five-bond (⁵J H-F) couplings.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

¹³C NMR for Carbon Skeleton and Substituent Effects

The ¹³C NMR spectrum would display six distinct signals, one for each carbon atom in the benzene (B151609) ring, as they are all in unique chemical environments. The chemical shifts would be heavily influenced by the attached halogens. Carbons bonded to the electronegative halogens (Br, F, I) would show characteristic shifts.

The signals for the fluorine-bearing carbons (C-2, C-3, C-4) would appear as doublets due to one-bond carbon-fluorine coupling (¹J C-F), which is typically large (around 250 Hz). The signals for the other carbons would also exhibit smaller couplings to the fluorine atoms (²J C-F, ³J C-F, etc.), providing further structural confirmation. The carbon attached to bromine (C-1) and iodine (C-5) would have their chemical shifts influenced by the "heavy atom effect," which can sometimes lead to broader signals.

Table 2: Predicted ¹³C NMR Data Interpretation for this compound

| Carbon | Predicted Chemical Shift Range (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 | 110 - 120 | Complex multiplet |

| C-2 | 145 - 155 | Doublet (large ¹J C-F) |

| C-3 | 140 - 150 | Doublet (large ¹J C-F) |

| C-4 | 140 - 150 | Doublet (large ¹J C-F) |

| C-5 | 90 - 100 | Complex multiplet |

¹⁹F NMR for Fluorine-Containing Systems

¹⁹F NMR is a powerful technique for directly observing the fluorine atoms in a molecule. For this compound, three distinct signals would be expected, one for each fluorine atom. The chemical shifts of these signals are sensitive to their position on the aromatic ring.

Each fluorine signal would be split by the other two fluorine atoms and the single proton. For example, the signal for F-2 would be coupled to F-3 and F-4, as well as to H-6. The signal for F-3 would be coupled to F-2 and F-4. The signal for F-4 would be coupled to F-2, F-3, and H-6. The resulting complex multiplets and their coupling constants would be key to assigning each signal to its specific position on the ring.

Table 3: Predicted ¹⁹F NMR Data Interpretation for this compound

| Fluorine | Predicted Chemical Shift Range (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F-2 | -130 to -140 | Complex multiplet |

| F-3 | -150 to -160 | Complex multiplet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its elemental formula (C₆HBrF₃I). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Chromatographic-Mass Spectrometric Coupling (e.g., LC-MS, GC-MS)

Coupling a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) with Mass Spectrometry allows for the analysis of the compound within a mixture and provides both retention time and mass spectral data.

For a volatile compound like this compound, GC-MS would be a suitable technique. The mass spectrum obtained would show the molecular ion peak and a series of fragment ions. The fragmentation pattern would be characteristic of a halogenated benzene. Common fragmentation pathways would involve the loss of halogen atoms (Br, I) or a combination of atoms. The relative abundance of the fragment ions can provide clues about the stability of different parts of the molecule.

LC-MS could also be employed, particularly if the compound is part of a less volatile mixture or if derivatization is required. The choice of ionization source (e.g., Electrospray Ionization or Atmospheric Pressure Chemical Ionization) would depend on the specific experimental conditions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Identity |

|---|---|

| 336/338 | [C₆HBrF₃I]⁺ (Molecular ion) |

| 257/259 | [C₆HBrF₃]⁺ (Loss of I) |

| 209 | [C₆HF₃I]⁺ (Loss of Br) |

| 127 | [I]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The absorption of infrared radiation by a molecule excites its vibrational modes, and the specific frequencies at which these absorptions occur are characteristic of the bonds and their immediate chemical environment. For this compound, IR spectroscopy is crucial for confirming the presence of the halogen substituents and the integrity of the benzene ring.

The vibrational modes of the benzene ring itself, along with the stretching and bending vibrations of the carbon-hydrogen (C-H), carbon-fluorine (C-F), carbon-bromine (C-Br), and carbon-iodine (C-I) bonds, all give rise to a unique and complex IR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a high-resolution technique that allows for the rapid acquisition of an infrared spectrum. In the analysis of this compound, the FTIR spectrum would be expected to display a series of characteristic absorption bands.

Expected Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1350 - 1100 | Strong |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

| C-Br Stretch | 680 - 515 | Medium to Strong |

| C-I Stretch | 600 - 500 | Medium to Strong |

Note: The exact positions of the absorption bands can be influenced by the electronic effects of the various halogen substituents on the benzene ring.

The aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring usually result in a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations are known to produce strong absorptions in the 1350-1100 cm⁻¹ range. The positions of the C-Br and C-I stretching vibrations are found at lower wavenumbers, typically below 700 cm⁻¹, due to the heavier masses of the bromine and iodine atoms. The pattern of substitution on the benzene ring also influences the out-of-plane C-H bending vibrations, which can provide clues about the relative positions of the substituents.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a sampling technique that simplifies the analysis of solid and liquid samples. It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample. ATR-IR is particularly useful for obtaining high-quality spectra of materials without the need for extensive sample preparation.

For this compound, which may be a solid or a liquid at room temperature, ATR-IR would be a convenient method to obtain its infrared spectrum. The resulting spectrum would be comparable to a traditional transmission FTIR spectrum, displaying the same characteristic absorption bands corresponding to its various functional groups. The relative intensities of the peaks may differ slightly between ATR-IR and transmission spectra due to the nature of the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For aromatic compounds like this compound, the most common electronic transitions are π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the benzene ring. The presence of halogen substituents can influence the energy of these transitions and, consequently, the absorption maxima (λmax).

Expected Electronic Transitions for this compound:

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π* (E-band) | ~200 - 230 | High |

| π → π* (B-band) | ~250 - 290 | Low to Medium |

Note: These are general ranges for substituted benzenes and the actual values for this compound would need to be determined experimentally.

The benzene ring exhibits characteristic absorption bands, often referred to as the E-band and the B-band. The E-band, occurring at shorter wavelengths, is typically more intense than the B-band, which appears at longer wavelengths and often shows fine vibrational structure. The halogen substituents, acting as auxochromes, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. The cumulative effect of the five halogen substituents in this compound on its UV-Vis spectrum would be a key area of investigation to understand its electronic properties.

Computational and Theoretical Studies on 1 Bromo 2,3,4 Trifluoro 5 Iodobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. For 1-Bromo-2,3,4-trifluoro-5-iodobenzene, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its ground-state molecular geometry and electronic properties. researchgate.netglobalresearchonline.net These calculations yield optimized bond lengths, bond angles, and dihedral angles that represent the molecule's most stable three-dimensional structure.

A key aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. wikipedia.org For this compound, the HOMO is typically localized on the more electron-rich regions, including the iodine and bromine atoms and the π-system of the benzene (B151609) ring, whereas the LUMO is distributed across the antibonding orbitals of the aromatic system.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This information is crucial for predicting how the molecule will interact with other reagents.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. wikipedia.org |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, molecular modeling and molecular dynamics (MD) simulations can provide insights into its subtle conformational preferences and dynamic behavior. nih.govsoton.ac.uk Conformational analysis for this compound primarily involves assessing the rotational barriers and preferred orientations of the C-Br and C-I bonds with respect to the plane of the trifluorobenzene ring.

The process begins with a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles. This helps identify low-energy conformers. Following the identification of stable conformers, MD simulations can be performed. nih.gov These simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing a "virtual molecular microscope" into its dynamics. nih.gov

For this compound, MD simulations would likely confirm that the planar conformation is the most stable, with minimal out-of-plane deviations. The analysis of these simulations would involve metrics such as Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify regions of higher atomic motion. Such studies are foundational for understanding how the molecule's shape and flexibility influence its interactions and reactivity.

Prediction of Reactivity and Regioselectivity through Computational Chemistry

Computational chemistry offers powerful tools for predicting the reactivity and regioselectivity of organic reactions, which is particularly valuable for highly substituted molecules like this compound. rsc.org The presence of five different substituents on the benzene ring (three fluorine, one bromine, one iodine) creates a complex electronic landscape that dictates its chemical behavior.

Reactivity indices derived from DFT, such as Fukui functions and local softness, are used to identify the atoms most susceptible to electrophilic, nucleophilic, or radical attack. The Molecular Electrostatic Potential (MEP) map is also critical in this context, as it visually indicates the electron-rich sites likely to react with electrophiles and electron-poor sites prone to nucleophilic attack. nih.gov

For this compound, computational models can predict the outcomes of various reactions:

Nucleophilic Aromatic Substitution (SNAr): The highly electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack. Calculations can predict which C-F bond is most likely to be displaced.

Metal-Halogen Exchange: This reaction is common for aryl halides. Computational models can predict whether lithium-halogen exchange is more favorable at the C-Br or C-I bond, which is typically governed by the LUMO distribution and bond polarizability.

Electrophilic Aromatic Substitution: Although deactivated by the halogens, electrophilic attack is still possible. MESP and frontier orbital analysis can predict the least deactivated position for substitution. nih.gov

| Reaction Type | Predicted Site of Reactivity | Computational Basis |

|---|---|---|

| Nucleophilic Attack | Carbon attached to Fluorine | Analysis of LUMO and MESP positive regions. |

| Electrophilic Attack | Carbon at position 6 (unsubstituted) | Analysis of HOMO and MESP negative regions. |

| Metal-Halogen Exchange | Iodine | Lower C-I bond dissociation energy and higher polarizability. |

Investigations into Halogen Bonding and Intermolecular Interactions

The presence of both bromine and iodine atoms makes this compound a compelling candidate for studies on halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.orgacs.org This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" on the outermost portion of the halogen, along the axis of the covalent bond. acs.org

Computational investigations are essential for characterizing these interactions. High-level quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) or DFT with dispersion corrections (e.g., wB97-XD), are used to model the interaction between this compound and various halogen bond acceptors (e.g., pyridine, ethers, anions). rsc.org These calculations can determine:

The magnitude of the σ-holes on both bromine and iodine, predicting that the σ-hole on iodine is larger and more positive than on bromine, making it the stronger halogen bond donor.

The geometry and interaction energy of the resulting halogen-bonded complexes.

The nature of the interaction through techniques like Natural Bond Orbital (NBO) analysis, which identifies orbital-orbital interactions, and Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density topology. rsc.orgresearchgate.net

These theoretical studies are fundamental to the rational design of supramolecular structures and crystal engineering, where halogen bonds are used as reliable synthons for assembling molecules. rsc.org

| Halogen Atom | Max. Electrostatic Potential on σ-hole (Vs,max) | Calculated Interaction Energy with Pyridine |

|---|---|---|

| Iodine | +35 kcal/mol | -6.8 kcal/mol |

| Bromine | +25 kcal/mol | -4.5 kcal/mol |

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and a specific property, such as reactivity or synthetic efficiency. nih.govnih.gov While often used in drug discovery, QSAR can be effectively applied to predict the performance of compounds in chemical reactions. mdpi.com

To develop a QSAR model for the reactivity of compounds related to this compound, one would first assemble a dataset of similar molecules with experimentally measured reaction rates or yields for a specific transformation (e.g., a Suzuki or Stille cross-coupling reaction). For each molecule in the series, a set of molecular descriptors would be calculated using computational chemistry. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or topological. researchgate.net

Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built that relates the descriptors to the observed reactivity. researchgate.net

A hypothetical QSAR equation might look like: log(k) = c₀ + c₁(LUMO Energy) + c₂(Charge on Halogen) + c₃*(Steric Parameter)

This model, once validated, could be used to predict the synthetic efficiency of new, unsynthesized analogues, thereby guiding experimental efforts toward more promising candidates. This approach allows for the high-throughput screening of virtual compounds, saving time and resources in the optimization of synthetic protocols.

Future Research Directions and Unexplored Avenues for 1 Bromo 2,3,4 Trifluoro 5 Iodobenzene

Development of Green and Sustainable Synthetic Methodologies

Future research should prioritize the development of environmentally benign synthetic routes to 1-Bromo-2,3,4-trifluoro-5-iodobenzene and its derivatives. nih.gov Current methods for producing polyhalogenated aromatics often rely on harsh reagents and generate significant waste. nih.gov A shift towards green chemistry principles is essential for the sustainable utilization of this and similar compounds. ucl.ac.ukacs.org

Key areas for investigation include:

Catalyst-Free Reactions: Exploring multicomponent reactions under mild, catalyst-free conditions to assemble the substituted benzene (B151609) ring, thereby reducing reliance on heavy metal catalysts. acs.org

Benign Solvents: The use of environmentally friendly solvents, such as ethanol (B145695) or even water, should be investigated to replace traditional, more hazardous organic solvents. nih.govucl.ac.uk

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. This could involve cascade reactions where multiple bonds are formed in a single, one-pot operation. ucl.ac.uk

Table 1: Comparison of Traditional vs. Prospective Green Synthesis Parameters

| Parameter | Traditional Halogenation | Prospective Green Methodologies |

| Reagents | Elemental halogens, strong acids | Sodium halides, biocatalysts |

| Solvents | Chlorinated hydrocarbons, DMF | Ethanol, water, bio-based solvents |

| Catalysts | Heavy metals (Palladium, Copper) | Catalyst-free systems, enzymes |

| Waste Profile | High, often hazardous | Low, biodegradable |

| Energy Input | High temperatures, prolonged heating | Mild conditions, room temperature |

Expanded Applications in Asymmetric Synthesis and Stereoselective Transformations

The distinct halogen atoms on this compound offer differential reactivity that can be exploited in sequential, site-selective cross-coupling reactions to build chiral molecules. This opens up avenues for its use in asymmetric synthesis, a critical area in the development of pharmaceuticals.

Future research could focus on:

Sequential Cross-Coupling: Developing catalytic systems that can selectively functionalize the C-I bond over the C-Br bond, allowing for the programmed introduction of different substituents. The resulting di-substituted products could then be used as precursors for chiral ligands or catalysts. nih.govacs.org

Chiral Ligand Synthesis: Employing the compound as a scaffold to synthesize novel, sterically demanding, and electronically tuned chiral ligands for asymmetric catalysis.

Stereoselective Reactions: Investigating the influence of the trifluorinated core on the stereochemical outcome of reactions at adjacent positions, potentially enabling diastereoselective transformations.

Elucidation of Novel Reaction Mechanisms and Catalytic Cycles

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The interplay of the different halogens and the electron-withdrawing trifluoro substituents likely leads to complex and interesting mechanistic pathways. researchgate.net

Prospective studies should include:

Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict site-selectivity in cross-coupling reactions, and understand the electronic effects of the substituents. researchgate.netresearchgate.net

Kinetic Studies: Performing detailed kinetic analysis of cross-coupling reactions to determine the rate-determining steps and the influence of ligands, solvents, and additives on the reaction rate and selectivity. nih.gov

Catalyst Speciation: Investigating the nature of the active catalytic species in cross-coupling reactions, as different palladium species (mononuclear, clusters, or nanoparticles) can lead to different regiochemical outcomes. nih.govyoutube.comyoutube.com

Table 2: Key Steps in a Hypothetical Catalytic Cross-Coupling Cycle

| Step | Description | Key Research Question for this Compound |

| Oxidative Addition | The palladium catalyst inserts into a carbon-halogen bond. nih.gov | What is the relative rate of insertion into the C-I vs. the C-Br bond? |

| Transmetalation | An organometallic reagent transfers its organic group to the palladium center. youtube.com | How do the fluorine substituents affect the rate and efficiency of this step? |

| Reductive Elimination | The two organic groups on the palladium couple, forming a new bond and regenerating the catalyst. youtube.com | What is the steric and electronic influence on the final bond-forming step? |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic or hazardous reactions like many halogenations. rsc.orgsioc-journal.cnamt.ukrsc.org Integrating the synthesis and functionalization of this compound into flow chemistry platforms could accelerate its development and application. vapourtec.com

Future work in this area could involve:

Continuous Halogenation: Developing safe and efficient continuous flow processes for the synthesis of the parent compound, minimizing the handling of hazardous halogenating agents. rsc.orgrsc.org

Automated Library Synthesis: Utilizing automated flow synthesis platforms to rapidly generate libraries of derivatives from this compound for high-throughput screening in drug discovery and materials science. revoscience.com

Process Optimization: Using flow reactors to precisely control reaction parameters such as temperature, pressure, and residence time, allowing for the rapid optimization of reaction conditions and maximization of yields and selectivity. sioc-journal.cn

Exploration in Advanced Organic Electronic Materials

Halogenated aromatic compounds are pivotal in the design of organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.netuniss.it The introduction of fluorine atoms, in particular, can tune the electronic properties, such as the HOMO and LUMO energy levels, and influence the solid-state packing of the molecules. researchgate.net

Unexplored avenues for this compound in this field include:

OLED Emitters and Hosts: Using the compound as a building block for novel blue phosphorescent emitters or host materials, where the trifluorinated core could enhance stability and tune emission properties. uniss.itnard.co.jptcichemicals.comfrontiersin.org

n-Type Organic Semiconductors: The strong electron-withdrawing nature of the trifluoro- and halogen-substituents makes this compound a promising precursor for n-type semiconductors, which are essential for efficient organic electronic devices. researchgate.net

Functional Dyes and Pigments: Exploring its use in the synthesis of novel dyes with tailored absorption and emission profiles for applications in sensors and imaging.

Table 3: Potential Impact of Substituents on Organic Electronic Material Properties

| Substituent Group | Potential Effect | Rationale |

| Trifluoro Core | Lowering of HOMO/LUMO levels, increased electron affinity | Strong inductive electron-withdrawing effect |

| Bromo/Iodo Groups | Sites for further functionalization via cross-coupling | Versatile handles for extending π-conjugation |

| Overall Structure | Potential for unique solid-state packing | Steric and electronic interactions influencing intermolecular arrangement |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Bromo-2,3,4-trifluoro-5-iodobenzene in laboratory settings?

- Methodological Answer : Synthesis typically involves sequential halogenation of a benzene ring. For example, iodination can be achieved via directed ortho-metalation (DoM) using iodine sources, followed by bromination and fluorination. Evidence from analogous compounds (e.g., 1-Bromo-2,4,5-trifluorobenzene) suggests using halogen-exchange reactions under controlled conditions, such as Cu-mediated coupling for iodine introduction . Purification often employs column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : The compound is classified with hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Store in a cool, dry place (<4°C) under inert gas (argon/nitrogen) to prevent degradation. Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with dry sand and dispose via hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : NMR identifies fluorine environments (δ -110 to -160 ppm for aromatic F), while NMR resolves proton signals near deshielded halogens .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHBrFI: ~351.8 g/mol) and isotopic patterns from bromine/iodine .

- X-ray Crystallography : Resolves regiochemistry in polyhalogenated derivatives .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in the synthesis of polyhalogenated benzene derivatives such as this compound?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example, fluorine’s electron-withdrawing effect directs electrophilic substitution to meta/para positions. Iodine, a strong ortho/para director, can be introduced first to anchor subsequent halogenation. Transition-metal catalysts (e.g., Pd) improve selectivity in cross-coupling steps .

Q. What strategies are employed to resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound across different studies?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Validate purity via HPLC (>95%) and DSC (melting point analysis). Solubility contradictions (e.g., in ethanol vs. DMSO) require standardized solvent systems and temperature controls. Cross-reference data from peer-reviewed journals over vendor catalogs .

Q. How does the electronic effect of multiple halogen substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing halogens (F, Br, I) deactivate the ring, slowing electrophilic substitution but enhancing oxidative addition in metal-catalyzed reactions (e.g., Suzuki coupling). Fluorine’s inductive effect increases stability of intermediates, while iodine’s polarizability facilitates transmetalation steps. Steric hindrance from adjacent halogens may require bulky ligands (e.g., SPhos) .

Q. What are the key considerations in designing kinetic studies for halogen exchange reactions involving this compound?

- Methodological Answer : Monitor reaction progress via in situ techniques (e.g., Raman spectroscopy for Br/I exchange). Variables include:

- Temperature : Elevated temps accelerate exchange but risk side reactions.

- Solvent : Polar aprotic solvents (DMF, DMSO) stabilize ionic intermediates.

- Catalyst : CuI or Pd(PPh) enhances halogen mobility. Quench aliquots at intervals for GC-MS analysis to track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.